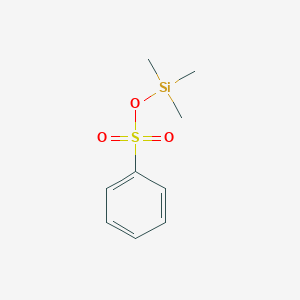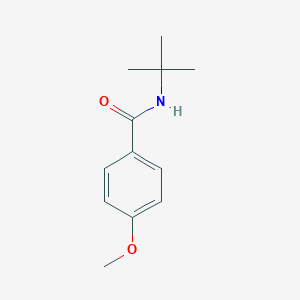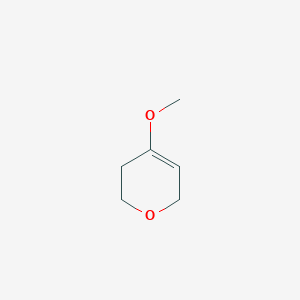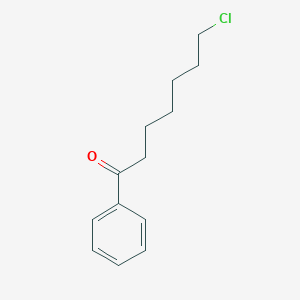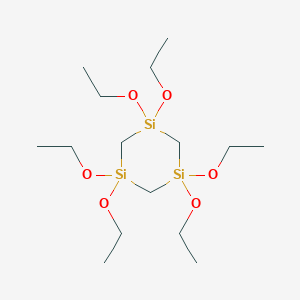
1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane
Vue d'ensemble
Description
1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane is a compound that belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms within the molecular structure. These compounds are of interest due to their unique chemical and physical properties, which can be significantly different from their carbon analogues. The study of such compounds can provide insights into the behavior of silicon in organic frameworks and can lead to the development of new materials with specialized applications.
Synthesis Analysis
The synthesis of organosilicon compounds often involves the reaction of organolithium or organomagnesium intermediates with silicon halides. For example, the synthesis of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene, a related compound, was achieved by reacting 1,4-dilithiotetraphenylbutadiene with 1,2-dichlorotetramethyldisilane . This method could potentially be adapted for the synthesis of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of silicon-containing rings can be quite distinct from their carbon counterparts. For instance, the gas-phase structure of 1,3,5-trisilacyclohexane was determined by gas electron diffraction and showed a flat conformation with a large Si–C–Si bond angle, which is different from the typical chair conformation of cyclohexane . The crystal structure of the same compound in the solid state confirmed the chair conformation, indicating that the conformation can be influenced by the phase and environment . The structural details of hexaphenyltrisilacyclohexane, another related compound, revealed a flattened twist boat conformation, which suggests that substituents can significantly affect the geometry of the silicon-containing ring .
Chemical Reactions Analysis
Organosilicon compounds can exhibit unique reactivity patterns compared to their carbon analogues. For instance, 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene was found to be reluctant to react with singlet oxygen, which contrasts with the behavior of its carbon analogue. However, the Si–Si bond in this compound was readily oxidized to form a siloxane, with a peroxy radical acting as an intermediate . This suggests that the reactivity of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane could also differ from expected patterns based on carbon chemistry and would require specific studies to fully understand.
Physical and Chemical Properties Analysis
The physical and chemical properties of organosilicon compounds are influenced by the presence of silicon atoms. For example, the all-cis isomer of 1,2,3,4,5,6-hexafluorocyclohexane, a compound with a high molecular dipole moment, demonstrates how the inclusion of electronegative atoms like fluorine can lead to unusual properties in an aliphatic compound . Similarly, the properties of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane would be expected to differ from those of a purely hydrocarbon-based compound, potentially leading to applications in areas such as supramolecular chemistry or as functional organic molecules. The specific physical and chemical properties of this compound would need to be determined experimentally.
Applications De Recherche Scientifique
Crystal Structure Analysis
1,1,3,3,5,5-Hexaphenyl-1,3,5-trisilacyclohexane exhibits a unique crystal structure, crystallizing monoclinically with specific dimensions and angles, indicating a flattened twist boat conformation. This structure is significant in understanding the physical properties of such compounds and their potential applications in materials science (Peters & Schnering, 1983).
Organosilicon Compound Formation
Research into the formation of organosilicon compounds like 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane has revealed insights into their reactions and potential applications. These compounds, when brominated, can lead to high yields of various derivatives, which are valuable in synthesizing materials with unique properties (Fritz et al., 2000).
Mesoporous Organosilicas Synthesis
The use of 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane in synthesizing mesoporous organosilicas (MOS) demonstrates its potential in creating materials with high surface area and narrow pore-size distributions. This application is significant in catalysis and filtration technologies (Li et al., 2018).
Gas-phase Reactions in Chemical Vapor Deposition
The compound plays a role in gas-phase reactions, particularly in the hot-wire chemical vapor deposition process. Understanding these reactions is crucial for developing advanced materials and coatings (Tong & Shi, 2009).
Development of Membrane Materials
1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane is involved in the synthesis of monomers for polyalkylenesiloxanes, which are promising materials for gas-separation and pervaporation membranes. This application is significant for environmental and industrial processes (Ushakov et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H36O6Si3/c1-7-16-22(17-8-2)13-23(18-9-3,19-10-4)15-24(14-22,20-11-5)21-12-6/h7-15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEDTQCGQOZHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si]1(C[Si](C[Si](C1)(OCC)OCC)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36O6Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449878 | |
| Record name | 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane | |
CAS RN |
17955-67-8 | |
| Record name | 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




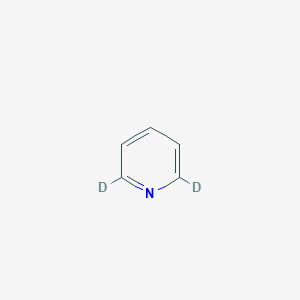
![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)
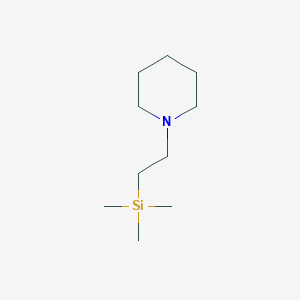
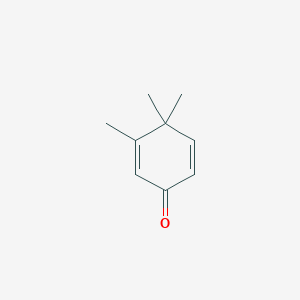
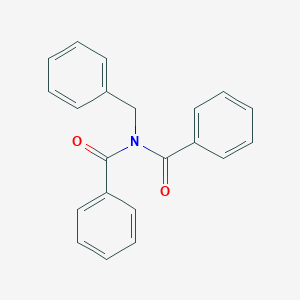
![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)
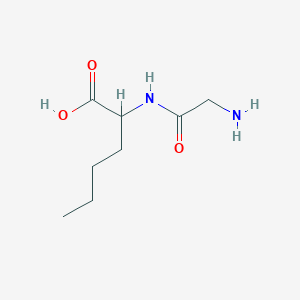
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)
![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)
